N-(2-Hydroxyéthyl)-11-azaartémisinine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

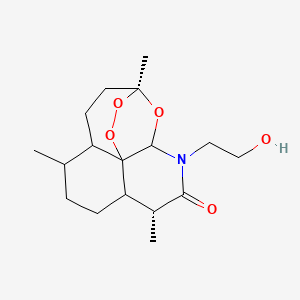

The compound N-(2-Hydroxyethyl)-11-azaartemisinin is a complex organic molecule with a unique tetracyclic structure

Applications De Recherche Scientifique

N-(2-Hydroxyethyl)-11-azaartemisinin exhibits significant antimalarial activity, particularly against multidrug-resistant strains of Plasmodium falciparum, the primary parasite responsible for malaria. Research indicates that this compound possesses antimalarial properties comparable to or superior to those of artemisinin itself. In vitro and in vivo studies have shown that N-(2-Hydroxyethyl)-11-azaartemisinin effectively inhibits the growth of drug-resistant strains, making it a promising candidate for further development in antimalarial therapies .

Antimalarial Efficacy

A notable study evaluated several novel N-substituted 11-azaartemisinins against drug-resistant strains of Plasmodium falciparum. The results indicated that many derivatives exhibited antimalarial activities equal to or greater than that of artemisinin. Specifically, N-(2'-acetaldehydo)-11-azaartemisinin demonstrated remarkable potency, being 26 times more active in vitro and four times more active in vivo than artemisinin itself .

Broader Applications

In addition to its antimalarial properties, N-(2-Hydroxyethyl)-11-azaartemisinin shows potential applications in treating other parasitic infections and possibly cancer therapies due to its structural similarities with other bioactive compounds. The enhanced solubility and bioactivity may lead to new treatments targeting various diseases beyond malaria.

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various biological targets, influencing their function .

Mode of Action

It’s known that the compound can act as both a plasticizer and a swelling agent, indicating its potential to modify the physical properties of other substances .

Biochemical Pathways

Similar compounds have been shown to influence various biochemical processes, such as oxidative stress and inflammation .

Pharmacokinetics

Related compounds have been studied for their pharmacokinetic properties .

Result of Action

Similar compounds have been shown to have anti-inflammatory effects and to protect cells from oxidative damage .

Action Environment

The environment can significantly impact the effectiveness and stability of similar compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyethyl)-11-azaartemisinin typically involves multiple steps, starting from simpler organic molecules. The key steps include:

Formation of the tetracyclic core: This is achieved through a series of cyclization reactions.

Introduction of functional groups: Hydroxyl and methyl groups are introduced using specific reagents under controlled conditions.

Final modifications: The hydroxyethyl group is added in the final steps to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve:

Optimization of reaction conditions: To maximize yield and purity.

Scaling up the synthesis: Using larger reactors and continuous flow techniques.

Purification processes: Such as crystallization and chromatography to ensure the compound meets the required standards.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-Hydroxyethyl)-11-azaartemisinin: undergoes various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate.

Reduction: Employing reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(2-Hydroxyethyl)-11-azaartemisinin: can be compared with other tetracyclic compounds with similar functional groups.

Uniqueness

- The unique combination of its tetracyclic structure and functional groups makes it distinct from other compounds, providing specific properties and potential applications.

Activité Biologique

N-(2-Hydroxyethyl)-11-azaartemisinin is a synthetic derivative of 11-azaartemisinin, which itself is a modified form of artemisinin, a well-known antimalarial compound derived from the plant Artemisia annua. This compound has garnered attention due to its enhanced biological activity, particularly against multidrug-resistant strains of Plasmodium falciparum, the parasite responsible for malaria.

Chemical Structure and Modifications

N-(2-Hydroxyethyl)-11-azaartemisinin features a hydroxyethyl substituent at the nitrogen atom in the 11-position of the 11-azaartemisinin structure. This structural modification is designed to improve the pharmacological properties and bioavailability of the original compound, potentially enhancing its efficacy against malaria and other parasitic diseases .

Antimalarial Properties

Research indicates that N-(2-Hydroxyethyl)-11-azaartemisinin exhibits significant antimalarial activity. In vitro studies have shown that it effectively inhibits the growth of both drug-sensitive and multidrug-resistant strains of Plasmodium falciparum. Notably, its efficacy is comparable to or even superior to that of artemisinin itself .

Table 1 summarizes the comparative biological activity of various artemisinin derivatives:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Artemisinin | Natural product | Highly effective antimalarial |

| 11-Azaartemisinin | Synthetic derivative | Antimalarial activity |

| N-(2-Hydroxyethyl)-11-azaartemisinin | Hydroxyethyl derivative | Superior activity against drug-resistant strains |

| N-(2-Acetyl)-11-azaartemisinin | Acetylated derivative | Enhanced antimalarial properties |

| N-Amino-11-azaartemisinin | Amino-functionalized | High order of antimalarial activity |

The unique hydroxyethyl substitution may enhance solubility and bioavailability compared to other derivatives, contributing to its effectiveness against resistant malaria strains .

The precise mechanism by which N-(2-Hydroxyethyl)-11-azaartemisinin exerts its antimalarial effects involves several pathways. It is believed to interact with the heme detoxification pathway in malaria parasites, leading to oxidative stress and subsequent parasite death. This mechanism is similar to that of artemisinin but may be enhanced due to structural modifications that improve interaction with target sites within the parasite .

Case Studies and Research Findings

A study published in PubMed Central evaluated various N-substituted 11-azaartemisinins, including N-(2-Hydroxyethyl)-11-azaartemisinin, against drug-resistant strains of Plasmodium falciparum. The results indicated that this compound demonstrated superior in vitro and in vivo activities compared to traditional artemisinin derivatives. Specifically, it was noted that N-(2-Hydroxyethyl)-11-azaartemisinin was effective at lower concentrations than many existing treatments .

Another research effort highlighted the synthesis and biological evaluation of various derivatives, revealing that the hydroxyethyl modification significantly enhanced solubility and stability, factors crucial for therapeutic efficacy .

Propriétés

IUPAC Name |

(1S,9R)-11-(2-hydroxyethyl)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO5/c1-10-4-5-13-11(2)14(20)18(8-9-19)15-17(13)12(10)6-7-16(3,21-15)22-23-17/h10-13,15,19H,4-9H2,1-3H3/t10?,11-,12?,13?,15?,16+,17?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXNUXFXHWUZMGM-MWQYCMEXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(=O)N(C3C24C1CCC(O3)(OO4)C)CCO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C2CCC(C3C24C(N(C1=O)CCO)O[C@](CC3)(OO4)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.